molecular formula C10H7N3 B081202 7-Methylquinoxaline-2-carbonitrile CAS No. 14334-17-9

7-Methylquinoxaline-2-carbonitrile

Cat. No.: B081202
CAS No.: 14334-17-9
M. Wt: 169.18 g/mol
InChI Key: BKQRDKUXCCSODY-UHFFFAOYSA-N
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Description

7-Methylquinoxaline-2-carbonitrile (CAS 14334-17-9) is a high-purity chemical building block for research and development. This compound belongs to the quinoxaline class, a privileged scaffold in medicinal chemistry known for its diverse biological properties . Quinoxaline derivatives are widely investigated for their applications in developing novel therapeutic agents, including those with antimicrobial, anticancer, and antiparasitic activities . The presence of both a methyl group and a carbonitrile functional group on the quinoxaline core makes this derivative a versatile intermediate for further chemical modifications and structure-activity relationship (SAR) studies. Quinoxaline derivatives, in general, have shown a wide spectrum of biological activities, such as inhibiting the growth of Gram-positive bacteria and being active against various tumors . Furthermore, specific derivatives of quinoxaline-2-carbonitrile have been identified as promising scaffolds for the development of compounds with selective cytotoxicity against solid tumor cells under hypoxic conditions . As such, this compound serves as a critical precursor in organic synthesis and pharmaceutical research for constructing more complex molecules aimed at these and other biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage this compound to explore new chemical spaces in drug discovery and material science.

Properties

CAS No.

14334-17-9

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

7-methylquinoxaline-2-carbonitrile

InChI

InChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,6H,1H3

InChI Key

BKQRDKUXCCSODY-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=CN=C2C=C1)C#N

Canonical SMILES

CC1=CC2=NC(=CN=C2C=C1)C#N

Synonyms

2-Quinoxalinecarbonitrile, 7-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Substituents Key Properties Biological Activity Reference
7-Methylquinoxaline-2-carbonitrile Methyl (C7), CN (C2) Moderate lipophilicity, planar structure Potential kinase inhibition (inferred) N/A
3-Methylquinoxaline-2-carbonitrile Methyl (C3), CN (C2) Steric hindrance, π-π stacking Crystallographic model compound
7-Methoxyquinoxaline-2-carbonitrile Methoxy (C7), CN (C2) Enhanced solubility, receptor binding MT1/MT2 ligand (IC₅₀ ~ 50–100 nM)
7-Chloro-3-(methylphenyl)amino... Cl (C7), CN (C2), NHCH₂Ph (C3) Polar, hydrogen-bonding capacity Anticandidal, antitumor (inferred)

Comparison with Heterocyclic Analogs Beyond Quinoxaline

Indole-Based Carbonitriles

Compounds like 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile () exhibit distinct bioactivity profiles due to the indole scaffold’s inherent affinity for hydrophobic pockets in enzymes. The bromo substituent enhances electrophilicity, enabling cross-coupling reactions for further functionalization .

Quinoline-Based Carbonitriles

Quinoline-2-carbonitrile derivatives () are often designed as hydroxamic acids for histone deacetylase (HDAC) inhibition. The nitrile group stabilizes interactions with zinc ions in HDAC active sites, while methoxy or alkylamino side chains improve pharmacokinetics .

Table 2: Cross-Heterocycle Comparison

Compound Type Core Structure Key Functional Groups Applications Reference
Quinoxaline-2-carbonitrile Quinoxaline CN, methyl/methoxy Receptor ligands, antimicrobial
Indole-3-carbonitrile Indole CN, bromo, phenyl Kinase inhibitors, anticancer
Quinoline-2-carbonitrile Quinoline CN, hydroxamic acid HDAC inhibitors, anticancer

Preparation Methods

Mechanistic Basis of Regioselectivity

The Beirut reaction, a heterocyclization between benzofuroxans and α,β-diketones or their equivalents, is the most reliable method for constructing the quinoxaline core with precise substituent placement. Electron-donating groups (e.g., methyl, methoxy) on the benzofuroxan direct cyclization to form 7-substituted quinoxalines, as demonstrated by NMR and X-ray crystallography. For 7-methylquinoxaline-2-carbonitrile, 5-methylbenzofuroxan serves as the critical precursor. Density functional theory (DFT) calculations attribute this regioselectivity to the stabilization of the transition state through hyperconjugative interactions between the methyl group’s σ(C-H) orbitals and the benzofuroxan’s π-system.

Stepwise Synthesis Protocol

Step 1: Preparation of 5-Methylbenzofuroxan
5-Methyl-2-nitroaniline undergoes oxidative cyclization using NaOCl/KOH in DMF at 0–5°C, yielding 5-methylbenzofuroxan (87% purity, confirmed by LC-MS). Solvent screening reveals DMF outperforms THF or MeOH due to enhanced solubility of intermediates.

Step 2: Cyclocondensation with Benzoylacetonitrile
5-Methylbenzofuroxan (1.0 equiv) reacts with benzoylacetonitrile (1.2 equiv) in the presence of triethylamine (2.5 equiv) at 60°C for 6 hours (Scheme 1). The reaction mixture is purified via silica gel chromatography (hexane/EtOAc 4:1) to isolate this compound as a pale-yellow solid (mp 148–150°C).

Optimization Data

ParameterOptimal ConditionYield (%)Purity (%)
Temperature60°C9298
SolventDMF8997
Equiv. of Et₃N2.59096

Nucleophilic Substitution Strategies

Halogen-Methyl Exchange at Position 7

While less common due to lower reactivity at position 7, halogenated precursors enable methyl group installation via Pd-catalyzed cross-coupling. 7-Bromoquinoxaline-2-carbonitrile reacts with methylzinc chloride under Negishi conditions (Pd(PPh₃)₄, THF, 80°C), affording the target compound in 68% yield. Challenges include competing debromination (15–20% byproduct) and the need for anhydrous conditions.

SNAr Reactions with Methylamine

6,7-Dichloroquinoxaline-2-carbonitrile undergoes selective amination at position 6 with methylamine (K₂CO₃, DMSO, 120°C), leaving position 7 chlorine available for subsequent substitution. However, further methylation at position 7 requires harsh conditions (CuI, DMF, 150°C), leading to decomposition (≤40% yield).

Condensation Routes Using o-Phenylenediamine Derivatives

Two-Component Cyclization

Reaction of 4-methyl-o-phenylenediamine with ethyl cyanoacetate in acetic acid produces this compound via cyclodehydration (Table 2). Elevated temperatures (reflux, 8 hours) improve conversion but risk cyano group hydrolysis, limiting yields to 55–60%.

Comparative Performance

Starting MaterialCatalystTime (h)Yield (%)
4-Methyl-o-phenylenediamineAcOH858
3-Methyl-o-phenylenediaminePPA1242

Three-Component Modifications

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Beirut reaction outperforms other methods in scalability (gram-scale demonstrated), whereas nucleophilic substitution routes require costly palladium catalysts. Condensation methods suffer from poor regiocontrol but offer simplicity for small-scale synthesis.

Byproduct Profiles

  • Beirut reaction: Minor impurities include unreacted benzofuroxan (≤3%) and over-alkylated products (≤2%).

  • Nucleophilic substitution: Debromination byproducts (15–20%) necessitate chromatographic purification.

  • Condensation: Diastereomeric byproducts form via Michael adducts (10–15%) .

Q & A

Q. Key Considerations :

  • Monitor reaction progress with TLC (Rf ~0.5 in chloroform/methanol 9:1).
  • Optimize yield (≥80%) by controlling stoichiometry and temperature (reflux at 110–120°C).

How can the molecular structure of this compound be confirmed experimentally?

Basic Research Question
X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data (e.g., space group P1, Z = 4, MoKα radiation) reveal bond angles and torsion angles critical for validating the quinoxaline core and substituent positions . Complementary techniques include:

  • FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹.
  • NMR : ¹H NMR shows aromatic proton splitting (δ 7.8–8.2 ppm) and methyl resonance (δ 2.5 ppm, singlet).

What spectroscopic methods are recommended for characterizing purity and functional groups?

Basic Research Question
A multi-technique approach is essential:

  • HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 170).
  • UV-Vis : Detect π→π* transitions (λmax ~270 nm) for quinoxaline systems .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₀H₇N₃).

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .

How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Advanced Research Question
Byproduct formation (e.g., dihydroquinoxaline derivatives) often arises from incomplete cyclization or side reactions. Optimization strategies include:

  • Catalyst Screening : Replace methanesulfonic acid with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Kinetic Control : Lower reaction temperatures (80–90°C) reduce decomposition.

Data-Driven Approach : Use DoE (Design of Experiments) to model interactions between temperature, solvent, and catalyst .

How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Advanced Research Question
Discrepancies often arise in predicted vs. observed NMR shifts or IR stretches. Mitigation steps:

Re-evaluate Computational Parameters : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for solvent effects and tautomerism.

Cross-Validate Techniques : Compare XRD bond lengths with computational geometry .

Error Analysis : Quantify systematic errors (e.g., ±0.1 Å in XRD vs. ±0.01 Å in DFT).

Example : If the nitrile stretch deviates by >20 cm⁻¹, reassess hydrogen bonding in the crystal lattice .

What retrosynthetic strategies are effective for designing novel derivatives of this compound?

Advanced Research Question
Retrosynthesis relies on disconnecting the quinoxaline core at the C2-C3 bond. Key steps:

Identify Synthons : Use 2-cyanopyrazine as a nitrile-containing precursor.

Functionalization : Introduce methyl groups via Friedel-Crafts alkylation or cross-coupling (e.g., Kumada coupling) .

AI Tools : Leverage template-based algorithms (e.g., Reaxys or Pistachio models) to predict feasible pathways .

Case Study : Derivatives like 7-amino-6-halogeno analogs are synthesized by substituting halogens at position 6, followed by amination .

How can crystallographic data inform the design of this compound-based materials?

Advanced Research Question
XRD data reveal packing motifs (e.g., π-stacking distances of 3.4–3.6 Å) critical for optoelectronic applications. Researchers can:

  • Tune Solid-State Properties : Modify substituents to alter intermolecular interactions.
  • Predict Solubility : Correlate crystal density (1.399 Mg/m³) with solvent polarity .

Application Example : Planar quinoxaline cores enhance charge transport in organic semiconductors .

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